molecular formula C20H21N3O4S B2589945 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide CAS No. 2034441-34-2

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide

Numéro de catalogue: B2589945
Numéro CAS: 2034441-34-2
Poids moléculaire: 399.47
Clé InChI: VBYJVEQUDBASOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide is a synthetic small molecule characterized by:

  • Core structure: A propanamide backbone.
  • Substituents:
    • A pyridin-3-ylmethyl group substituted with a furan-2-yl moiety at the 2-position of the pyridine ring.
    • A 3-methylphenylsulfonamido group at the 3-position of the propanamide chain.

This compound shares structural homology with TRPV1 antagonists reported in the literature, particularly those targeting pain and inflammation pathways .

Propriétés

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-[(3-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-15-5-2-7-17(13-15)28(25,26)23-11-9-19(24)22-14-16-6-3-10-21-20(16)18-8-4-12-27-18/h2-8,10,12-13,23H,9,11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYJVEQUDBASOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Overview of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structure features a furan ring and a pyridine moiety, which are known to contribute to various biological activities.

Biological Activity

  • Antitumor Activity :
    • Compounds with similar structural features have shown promise in inhibiting the proliferation of cancer cells. The presence of the furan and pyridine rings may enhance interaction with cellular targets involved in tumor growth.
  • Anti-inflammatory Properties :
    • Sulfonamide derivatives are often investigated for their anti-inflammatory effects. This compound's sulfonamide group may inhibit certain enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.
  • Antimicrobial Effects :
    • The biological activity of similar compounds suggests potential antimicrobial properties. The furan and pyridine structures can interact with microbial cell membranes or inhibit vital enzymatic processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeaturePotential Activity
Furan RingEnhances interaction with biological targets
Pyridine MoietyContributes to binding affinity
Sulfonamide GroupMay provide anti-inflammatory effects

Case Studies and Research Findings

  • In vitro Studies :
    • Research has indicated that compounds with similar furan and pyridine structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
  • In vivo Studies :
    • Animal models have been used to assess the efficacy of related compounds in reducing tumor size and inflammation, supporting the hypothesis that this compound could have therapeutic potential.
  • Mechanistic Insights :
    • Studies focusing on the mechanism of action reveal that such compounds may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent effects on properties:

Compound Name Pyridine Substituent Sulfonamido Group Yield (%) Melting Point (°C) Biological Activity (TRPV1 IC₅₀) Reference
Target Compound: N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide 2-(furan-2-yl) 3-methylphenyl N/A N/A Inferred from analogs N/A
N-((2-(hexyloxy)-4-methylpyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide 2-(hexyloxy) 3-fluoro-4-methylphenyl 44 N/A 12 nM
N-((2-(cyclopentylmethoxy)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide 2-(cyclopentylmethoxy) 3-fluoro-4-methylphenyl 70 112–114 8 nM
N-((2-(phenoxyethoxy)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide 2-(phenoxyethoxy) 3-fluoro-4-methylphenyl 68 70 15 nM
GRT-12360 (from ) 2-(4-methylpiperidin-1-yl) 3-fluoro-4-methylphenyl N/A N/A 0.5 nM
Key Observations:

Pyridine Substituents :

  • Alkoxy chains (e.g., hexyloxy, cyclopentylmethoxy) improve lipophilicity but may reduce metabolic stability due to enzymatic oxidation .
  • Heteroaromatic groups (e.g., furan-2-yl in the target compound) enhance π-π interactions and may improve binding specificity compared to aliphatic chains .
  • Piperidinyl groups (e.g., GRT-12360) exhibit exceptional potency (IC₅₀ = 0.5 nM), suggesting that nitrogen-containing substituents optimize TRPV1 affinity .

Sulfonamido Groups :

  • Fluorinated phenyl rings (e.g., 3-fluoro-4-methylphenyl) are common in high-affinity TRPV1 antagonists, leveraging fluorine’s electronegativity for hydrogen bonding .
  • 3-Methylphenyl in the target compound sacrifices some electronegativity but may enhance metabolic stability by reducing oxidative dehalogenation risks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.